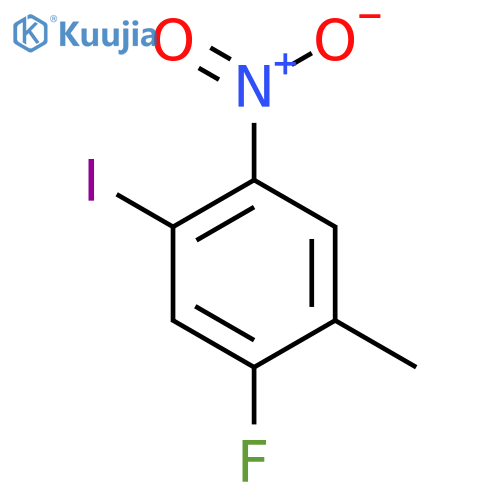

Cas no 1803811-25-7 (2-Fluoro-4-iodo-5-nitrotoluene)

2-Fluoro-4-iodo-5-nitrotoluene 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-4-iodo-5-nitrotoluene

-

- インチ: 1S/C7H5FINO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3

- InChIKey: DJDDUIFDCVKPAS-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C(C)=CC=1[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 185

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 45.8

2-Fluoro-4-iodo-5-nitrotoluene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010012936-500mg |

2-Fluoro-4-iodo-5-nitrotoluene |

1803811-25-7 | 97% | 500mg |

806.85 USD | 2021-07-05 | |

| Alichem | A010012936-1g |

2-Fluoro-4-iodo-5-nitrotoluene |

1803811-25-7 | 97% | 1g |

1,519.80 USD | 2021-07-05 | |

| Alichem | A010012936-250mg |

2-Fluoro-4-iodo-5-nitrotoluene |

1803811-25-7 | 97% | 250mg |

470.40 USD | 2021-07-05 |

2-Fluoro-4-iodo-5-nitrotoluene 関連文献

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

2-Fluoro-4-iodo-5-nitrotolueneに関する追加情報

Professional Introduction to 2-Fluoro-4-iodo-5-nitrotoluene (CAS No. 1803811-25-7)

2-Fluoro-4-iodo-5-nitrotoluene, with the chemical formula C₈H₆FInO₂, is a highly versatile intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its unique CAS number 1803811-25-7, has garnered significant attention due to its structural properties and potential applications in the synthesis of complex molecules. The presence of both fluoro and iodo substituents, alongside a nitro group, makes it a valuable building block for various chemical transformations.

The< strong>fluoro moiety in 2-fluoro-4-iodo-5-nitrotoluene contributes to its reactivity and stability under different conditions, making it suitable for a wide range of synthetic pathways. Fluorinated compounds are widely recognized for their enhanced metabolic stability and bioavailability, which are critical factors in pharmaceutical design. The< strong>iodo substituent further enhances the compound's utility as it can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental in constructing biaryl structures. These reactions are pivotal in the development of novel therapeutic agents.

The< strong>nitro group present in the molecule adds another layer of functionality, enabling various transformations such as reduction to an amine or diazotization followed by coupling reactions. These transformations are essential in the synthesis of heterocyclic compounds, which form the backbone of many modern drugs. The nitro group can also be used to introduce electron-withdrawing effects, influencing the electronic properties of the molecule and its interactions with biological targets.

In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of fluorinated aromatic compounds. The< strong>2-fluoro-4-iodo-5-nitrotoluene CAS no. 1803811-25-7 has been utilized in several innovative studies aimed at optimizing these synthetic routes. For instance, researchers have explored its use in the preparation of fluorinated polycyclic aromatic hydrocarbons (PAHs), which are known for their potential applications in materials science and medicine. These studies highlight the compound's role as a key intermediate in constructing complex molecular architectures.

The pharmaceutical industry has also shown interest in< strong>2-fluoro-4-iodo-5-nitrotoluene due to its potential as a precursor for active pharmaceutical ingredients (APIs). Its structural features allow for modifications that can lead to compounds with improved pharmacokinetic properties. For example, derivatives of this compound have been investigated for their antimicrobial and anticancer activities. The ability to introduce fluorine atoms into drug candidates is particularly advantageous because fluorine can modulate lipophilicity and metabolic stability.

In addition to its pharmaceutical applications, 2-fluoro-4-iodo-5-nitrotoluene has found utility in agrochemical research. Fluorinated compounds are increasingly being used to develop pesticides and herbicides with enhanced efficacy and environmental compatibility. The< strong>CAS no. 1803811-25-7 compound's reactivity allows for the synthesis of novel agrochemicals that target specific biological pathways in pests while minimizing harm to non-target organisms.

The synthesis of< strong>2-fluoro-4-iodo-5-nitrotoluene involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Advanced techniques such as flow chemistry and microwave-assisted synthesis have been employed to improve reaction efficiency. These methods not only enhance productivity but also reduce waste, aligning with the growing emphasis on sustainable chemistry practices.

The< strong>nitro,< strong>fluoro, and< strong>iodo functional groups in this compound enable a diverse array of chemical transformations, making it a valuable tool for synthetic chemists. Its applications span across multiple industries, including pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new methodologies and applications, the importance of intermediates like 2-fluoro-4-iodo-5-nitrotoluene is expected to grow further.

In conclusion, 2-fluoro-4-iodo-5-nitrotoluene (CAS no. 1803811-25-7) is a multifunctional compound with significant potential in various scientific fields. Its unique structural features make it an indispensable intermediate for synthesizing complex molecules with diverse applications. As advancements in synthetic chemistry continue to evolve, this compound will undoubtedly play a crucial role in the development of next-generation therapeutics and materials.

1803811-25-7 (2-Fluoro-4-iodo-5-nitrotoluene) 関連製品

- 145986-07-8((2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione)

- 1251671-05-2(N-(5-chloro-2-methylphenyl)-2-{4-5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl-1H-imidazol-1-yl}acetamide)

- 39086-62-9(Acetamide, 2-chloro-N-(phenylmethyl)-N-propyl-)

- 886935-21-3(2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide)

- 368860-21-3(Arimoclomol Citrate)

- 2228684-04-4(2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropylmethanamine)

- 477852-89-4(6-Oxo-1-3-(trifluoromethyl)benzyl-1,6-dihydro-3-pyridinecarbohydrazide)

- 871842-90-9(2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1))

- 2648971-96-2(1-(difluoromethoxy)-3-(1-isocyanatoethyl)benzene)

- 782504-52-3(2-Pyridinemethanol, a-(3-methoxyphenyl)-)